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Introduction
Non-detergent sulfobetaines (NDSBs) are a class of zwitterionic compounds that have proven

to be valuable tools in protein biochemistry. NDSB-256, in particular, is effective in preventing

protein aggregation and facilitating the renaturation of chemically and thermally denatured

proteins.[1] Its unique properties, such as high solubility in water, minimal impact on buffer pH

and viscosity, and easy removal by dialysis, make it a versatile additive for protein refolding

protocols.[1][2] These application notes provide a detailed protocol for utilizing NDSB-256 to

improve the yield of correctly folded, biologically active proteins from inclusion bodies.

Mechanism of Action
NDSB-256 aids in protein refolding by interacting with early folding intermediates, thereby

preventing the formation of irreversible aggregates.[3] Unlike detergents, NDSBs do not form

micelles and are considered non-denaturing, allowing most enzymes to remain active in their

presence.[2] The proposed mechanism involves the short hydrophobic group of NDSB-256
interacting with exposed hydrophobic regions on protein folding intermediates, which shields

them from aggregation-prone interactions with other molecules.
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The inclusion of NDSB-256 in refolding buffers has been shown to significantly enhance the

yield of active proteins. The following tables summarize quantitative data from studies on model

proteins.

Protein Model Condition
Refolding
Yield/Activity

Reference

Hen Egg White

Lysozyme
600 mM NDSB-256

60% enzymatic

activity

Tryptophan Synthase

β2 subunit
1.0 M NDSB-256

100% enzymatic

activity

Recombinant Human

BMP-2

10 mM NDSB-256

with 0.05% SDS
56.75% dimer yield

Experimental Protocols
This section provides a general protocol for protein refolding from inclusion bodies using

NDSB-256. It is important to note that optimal conditions, including protein concentration,

temperature, and buffer composition, should be determined empirically for each specific

protein.

Materials
Cell paste containing inclusion bodies

Lysis Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 1 mM EDTA, pH 8.0)

Lysozyme

DNase I

Wash Buffer (e.g., Lysis Buffer with 1 M Urea and 2% Triton X-100)

Solubilization Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 8 M Urea or 6 M Guanidine

Hydrochloride (GdmCl), 10 mM DTT, pH 8.0)
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Refolding Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 0.5-1.0 M NDSB-256, 1 mM GSH, 0.1

mM GSSG, pH 8.0)

Dialysis Tubing (appropriate molecular weight cut-off)

Spectrophotometer

Bradford Assay Reagent or other protein quantification method

Activity assay reagents specific to the target protein

Protocol for Refolding from Inclusion Bodies
Cell Lysis and Inclusion Body Isolation:

1. Resuspend the cell paste in ice-cold Lysis Buffer.

2. Add lysozyme and DNase I and incubate on ice.

3. Disrupt the cells using sonication or a French press.

4. Centrifuge the lysate to pellet the inclusion bodies.

5. Wash the inclusion body pellet with Wash Buffer to remove contaminants. Repeat this step

as necessary.

Solubilization of Inclusion Bodies:

1. Resuspend the washed inclusion body pellet in Solubilization Buffer.

2. Incubate with gentle agitation until the pellet is fully dissolved.

3. Centrifuge to remove any remaining insoluble material.

4. Determine the protein concentration of the solubilized protein solution.

Protein Refolding by Dilution:
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1. Rapidly dilute the solubilized protein into a pre-chilled Refolding Buffer containing NDSB-
256 to a final protein concentration of 10-100 µg/mL. A 1:100 dilution is a common starting

point.

2. Incubate the refolding mixture at 4°C with gentle stirring for a duration determined

empirically (typically 12-48 hours).

Removal of Denaturant and NDSB-256:

1. Transfer the refolding mixture to a dialysis bag.

2. Dialyze against a suitable buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0) to remove

the denaturant, NDSB-256, and redox reagents. Perform several buffer changes over 24-

48 hours.

Analysis of Refolded Protein:

1. After dialysis, centrifuge the sample to pellet any aggregated protein.

2. Determine the concentration of the soluble, refolded protein.

3. Assess the biological activity of the refolded protein using a specific activity assay.

4. Analyze the purity and folding state of the protein using techniques such as SDS-PAGE,

size-exclusion chromatography, and circular dichroism.

Visualization of Experimental Workflow
The following diagrams illustrate the key stages of the protein refolding protocol using NDSB-
256.
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Click to download full resolution via product page

Caption: General workflow for protein refolding using NDSB-256.

Denatured Protein

Folding Intermediate

Refolding Initiation

Aggregated Protein

Aggregation Pathway
(without NDSB-256) Correctly Folded Protein

Correct Folding

NDSB-256

Interaction

Click to download full resolution via product page

Caption: Proposed mechanism of NDSB-256 in preventing protein aggregation.
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To cite this document: BenchChem. [Application Notes and Protocols for Protein Refolding
Using NDSB-256]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b014690#protocol-for-protein-refolding-using-ndsb-
256]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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